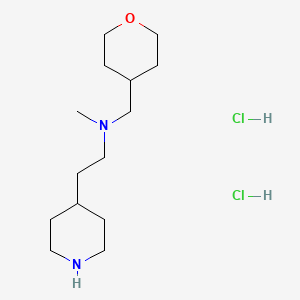![molecular formula C6H10F3NO B1424220 [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol CAS No. 217096-40-7](/img/structure/B1424220.png)
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol
Übersicht
Beschreibung
3-(Trifluoromethyl)pyrrolidin-3-yl]methanol, also known as 3-TFMP, is an organic compound belonging to the class of heterocyclic compounds. It is composed of a pyrrolidine ring with a methyl group and a trifluoromethyl group at the 3-position. It is a colorless liquid with a molecular weight of 184.09 g/mol and a boiling point of 136-137°C. 3-TFMP has a variety of applications in the scientific research field, ranging from synthesis to biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methanol in Transformer Insulating Oil
Methanol serves as a chemical marker for assessing solid insulation conditions in power transformers. Its presence in transformer oil, identified during thermal ageing tests with oil-immersed insulating papers, is indicative of cellulosic insulation degradation. Methanol's stability and its correlation with the degradation of cellulose and mechanical properties have been confirmed through laboratory tests and field measurements, underscoring its utility in monitoring transformer health (Jalbert et al., 2019).
Methanol as a Hydrogen Source
Methanol, a liquid hydrogen carrier, facilitates high purity hydrogen production, crucial for a hydrogen-methanol economy. This review explores methanol steam reforming, partial oxidation, autothermal reforming, and decomposition as production pathways, emphasizing catalyst development and reactor technology. Innovations in catalysts and reactor designs, including membrane and Swiss-roll reactors, contribute to more efficient hydrogen production (G. García et al., 2021).
Methanol in Direct Methanol Fuel Cells
Direct methanol fuel cells (DMFCs) face challenges like methanol crossover, which impacts their efficiency. This review examines the methanol crossover's influence on DMFC performance, highlighting the search for methanol-impermeable polymer electrolytes to mitigate this issue (A. Heinzel & V. M. Barragán, 1999).
Methanol's Role in Atmospheric Chemistry
Methanol is a major volatile organic compound in the troposphere, significantly influencing atmospheric chemistry. Ecosystem-scale methanol flux measurements from various study sites have provided insights into methanol's bi-directional exchange between the land and atmosphere, highlighting its role in plant growth and atmospheric interactions (G. Wohlfahrt et al., 2015).
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a key component of this compound, is often associated with bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring, a key structural element of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in biological activity .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules, such as the pyrrolidine ring, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in the mes test, suggesting that this compound may have similar effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(4-11)1-2-10-3-5/h10-11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQFBLZKNOHWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)
![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)









